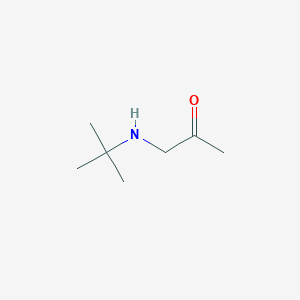

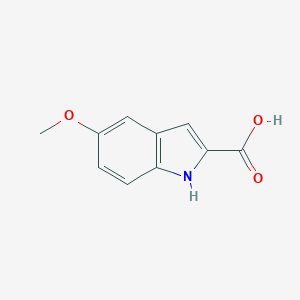

![molecular formula C5H7N3O B127623 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol CAS No. 153851-41-3](/img/structure/B127623.png)

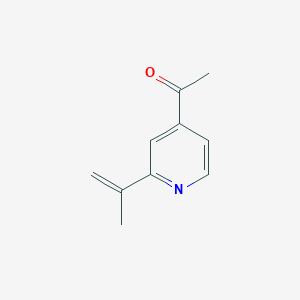

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Theoretical Study

The compound 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, which is structurally similar to the compound , was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction . The final product was characterized by 1H NMR and ESI-MS/MS .

Biological Activities

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . It’s reasonable to infer that “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” may also exhibit similar biological activities.

WDR5-WINsite Inhibitors

WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia . Compounds structurally similar to “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” have been discovered as potent and selective WDR5-WINsite inhibitors .

CDK2 Inhibitors

A series of exceptionally selective CDK2 inhibitors have been described using a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . Given the structural similarity, “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could potentially be used as a CDK2 inhibitor.

ATR Inhibitors

ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, which is an attractive anticancer drug target based on synthetic lethality . Fused pyrimidine derivatives have been designed, synthesized, and evaluated as ATR inhibitors . “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could potentially be used as an ATR inhibitor.

Orientations Futures

The future directions for the study of “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could involve further exploration of its potential applications in medicinal chemistry and drug discovery. These compounds could serve as starting points for the discovery of clinically useful inhibitors for the treatment of various diseases .

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c9-4-1-5-6-3-7-8(5)2-4/h3-4,9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIZDRRBDXXWIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

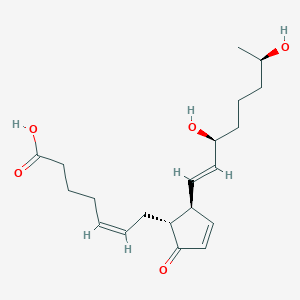

![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)